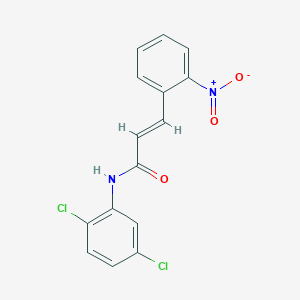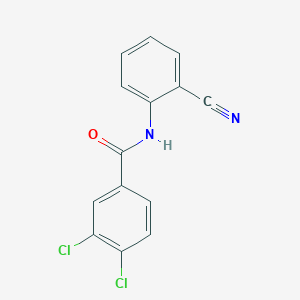
1-(4-fluorophenyl)-4-(3-methoxybenzoyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-fluorophenyl)-4-(3-methoxybenzoyl)piperazine, also known as 4-FPP, is a chemical compound that belongs to the class of piperazines. It is a psychoactive drug that has been studied for its potential use in scientific research.
作用机制
The mechanism of action of 1-(4-fluorophenyl)-4-(3-methoxybenzoyl)piperazine involves its interaction with the serotonin and dopamine receptors. It acts as an agonist at the serotonin receptor, meaning it activates the receptor and produces a response. At the dopamine receptor, it acts as a partial agonist, meaning it produces a weaker response than a full agonist. The exact mechanism of action of 1-(4-fluorophenyl)-4-(3-methoxybenzoyl)piperazine is not fully understood and requires further research.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-fluorophenyl)-4-(3-methoxybenzoyl)piperazine are not well-known, but it is believed to affect the levels of serotonin and dopamine in the brain. This can lead to changes in mood, appetite, and sleep, as well as changes in reward and motivation. The effects of 1-(4-fluorophenyl)-4-(3-methoxybenzoyl)piperazine on other neurotransmitter systems are not known and require further research.
实验室实验的优点和局限性
One advantage of using 1-(4-fluorophenyl)-4-(3-methoxybenzoyl)piperazine in lab experiments is its high yield synthesis method, which makes it a cost-effective tool for scientific research. Another advantage is its potential use in studying the neurochemical basis of psychiatric disorders. However, one limitation of using 1-(4-fluorophenyl)-4-(3-methoxybenzoyl)piperazine is its limited availability, which may make it difficult to obtain for some researchers. Another limitation is the lack of knowledge about its biochemical and physiological effects, which may make it difficult to interpret experimental results.
未来方向
There are several future directions for research on 1-(4-fluorophenyl)-4-(3-methoxybenzoyl)piperazine. One direction is to investigate its effects on other neurotransmitter systems, such as the glutamate and GABA systems. Another direction is to study its potential use in the treatment of psychiatric disorders, particularly depression and addiction. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of 1-(4-fluorophenyl)-4-(3-methoxybenzoyl)piperazine.
合成方法
The synthesis of 1-(4-fluorophenyl)-4-(3-methoxybenzoyl)piperazine involves the reaction of 4-fluoroaniline with 3-methoxybenzoyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with piperazine. The yield of the synthesis process is relatively high, making it a viable method for producing 1-(4-fluorophenyl)-4-(3-methoxybenzoyl)piperazine for scientific research purposes.
科学研究应用
1-(4-fluorophenyl)-4-(3-methoxybenzoyl)piperazine has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have an affinity for the serotonin receptor, which is involved in the regulation of mood, appetite, and sleep. 1-(4-fluorophenyl)-4-(3-methoxybenzoyl)piperazine has also been shown to have an effect on the dopamine receptor, which is involved in reward and motivation. These properties make 1-(4-fluorophenyl)-4-(3-methoxybenzoyl)piperazine a potential tool for studying the neurochemical basis of psychiatric disorders such as depression and addiction.
属性
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-(3-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2/c1-23-17-4-2-3-14(13-17)18(22)21-11-9-20(10-12-21)16-7-5-15(19)6-8-16/h2-8,13H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIZFOFKJKNJPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-tert-butylphenyl)sulfonyl]-4-propionylpiperazine](/img/structure/B5832970.png)
hydrazone](/img/structure/B5832987.png)
![2-cyano-3-[5-(4-methyl-3-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5832995.png)

![N-(3-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5833009.png)

![methyl N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5833025.png)

![5,5-dimethyl-2-[({[3-(4-morpholinyl)propyl]amino}carbonyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B5833038.png)
![N'-{[2-(3,5-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5833039.png)
![2,3-dibromo-4-{[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]hydrazono}-2-butenoic acid](/img/structure/B5833048.png)
![N-[amino(1,3-benzoxazol-2-ylamino)methylene]benzamide](/img/structure/B5833057.png)
![3-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5833065.png)